Product packaging for 3-Amino-4H-thieno[3,4-c]chromen-4-one(Cat. No.:CAS No. 41078-15-3)

3-Amino-4H-thieno[3,4-c]chromen-4-one

Cat. No.: B186848
CAS No.: 41078-15-3
M. Wt: 217.25 g/mol
InChI Key: FMRIMMNCSVUDBC-UHFFFAOYSA-N
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Description

3-Amino-4H-thieno[3,4-c]chromen-4-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its fused thieno[3,4-c]chromen-4-one structure. Its primary research value lies in its role as a key synthetic intermediate for developing novel bioactive molecules and functional dyes. The compound's reactivity, particularly the presence of an amino group at the 3-position, provides a handle for diverse chemical transformations, enabling the creation of libraries of derivatives for biological screening. A prominent application is its use in synthesizing novel antimicrobial agents. Research has demonstrated that a trisazo dye derived from this compound exhibits potent, broad-spectrum antibacterial and antifungal activity against multidrug-resistant human pathogens, with one study reporting particularly strong efficacy against yeasts like Cryptococcus neoformans . This highlights its potential in addressing the critical global challenge of antimicrobial resistance. Furthermore, this aminothienochromene is a valuable precursor in the synthesis of monoazo disperse dyes. When diazotized and coupled with various phenolic derivatives, it yields dyes that impart orange to violet shades on polyester fabrics, characterized by excellent wash fastness properties . The structural motif of the thienochromene is also recognized more broadly for its diverse pharmacological potential, including anticancer activities, making this compound a valuable building block for drug discovery programs targeting various diseases . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO2S B186848 3-Amino-4H-thieno[3,4-c]chromen-4-one CAS No. 41078-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothieno[3,4-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRIMMNCSVUDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346477
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-15-3
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 4h Thieno 3,4 C Chromen 4 One and Its Derivatives

Chemical Transformations and Functionalization Strategies

Diazotization and Azo Dye Formation

The primary amino group in 3-amino-4H-thieno[3,4-c]chromen-4-one provides a reactive handle for diazotization, a key transformation that converts the amino group into a diazonium salt. This process is typically carried out by treating the aminothiophene derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govresearchgate.net

The in situ generated diazonium salt is a versatile intermediate that readily participates in coupling reactions with electron-rich aromatic compounds, such as phenols and arylamines, to form a wide array of azo dyes. nih.govresearchgate.netnih.gov This electrophilic aromatic substitution reaction is a cornerstone of dye chemistry and allows for the introduction of various substituents, thereby tuning the color and properties of the final products. nih.govunb.cajbiochemtech.com

For instance, the diazonium salt of this compound can be coupled with different aromatic amines to yield a series of arylazothiophene dyes. researchgate.net The reaction conditions, including the nature of the coupling partner and the pH of the medium, play a critical role in determining the structure and yield of the resulting azo dye. youtube.com

Interestingly, under certain conditions, the diazonium intermediate can undergo alternative reaction pathways. One such pathway is the Gomberg–Bachmann arylation reaction, where the diazonium salt reacts with an aromatic compound, like p-nitroaniline, to form a 2-arylthiophene derivative. researchgate.net Another observed transformation is the homocyclotrimerization of the 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate (B86663) at low temperatures, leading to the formation of an eighteen-membered heteroaromatic oligomer. nih.gov

The following table summarizes representative examples of azo dyes derived from the diazotization of this compound and its analogs.

Diazonium Salt PrecursorCoupling ComponentResulting Azo Dye Structure (General)Reference
This compoundAniline(4H)-2-(p-Aminophenylazo)thieno[3,4-c]chromen-4-one hydrogen sulfate nih.gov
Diazotized 3-aminothieno[3,4-c]coumarinsAromatic aminesArylazothiophenes researchgate.net
3-Amino-4H-benzo[f]thieno3,4-cchromen-4-oneVariousNovel azo dyes researchgate.net

Core Scaffold Modification and Peripheral Functionalization

Beyond the derivatization of the amino group, the core scaffold of this compound can be modified to access a broader range of structurally diverse compounds. These modifications can involve reactions that alter the fundamental heterocyclic framework or introduce new functional groups at various positions.

One approach to core scaffold modification involves the synthesis of related fused heterocyclic systems. For example, thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through a four-component reaction, showcasing the versatility of building complex heterocyclic structures from simple starting materials. nih.gov Similarly, the synthesis of thieno[3,2-c]pyridin-4-ones has been achieved through both one-pot and stepwise procedures. researchgate.net

Peripheral functionalization focuses on introducing or modifying substituents on the existing thieno[3,4-c]chromen-4-one core. This can be achieved through various organic reactions. For instance, the synthesis of 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives has been reported, which involves the introduction of a substituted thiazole (B1198619) ring at the 3-position of a coumarin (B35378) precursor. researchgate.net

Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of functionalized chromene derivatives. These reactions allow for the construction of complex molecules in a single step from multiple starting materials, often with high atom economy. rsc.orgnih.govchimicatechnoacta.ru For example, the synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes has been achieved through an enantioselective one-pot reaction. researchgate.net

The following table provides examples of core scaffold modifications and peripheral functionalizations related to the thieno[3,4-c]chromen-4-one system.

Synthetic StrategyStarting Materials (General)Resulting Compound ClassReference
Four-Component ReactionKetones, Ethyl cyanoacetate (B8463686), Sulfur, FormamideThieno[2,3-d]pyrimidin-4(3H)-ones nih.gov
One-pot/Stepwise Synthesis6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl mercaptoacetate, Hydrazine hydrateThieno[3,2-c]pyridin-4-ones researchgate.net
Hantzsch Reaction3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one, Thiourea derivatives3-(2-Aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives researchgate.net
Multicomponent Reaction4-Hydroxythiocoumarin, Aldehydes, trans-β-NitrostyreneSubstituted thieno[2,3-b]chromen-4-ones rsc.org
Multicomponent Reaction4-Hydroxycoumarin, Aldehydes, Malononitrile3,4-Dihydropyrano[c]chromenes jwent.net
Multicomponent ReactionSalicylaldehyde, Malononitrile, Indole2-Amino-4-(indol-3-yl)-4H-chromenes researchgate.net

These synthetic methodologies highlight the chemical tractability of the this compound scaffold and provide avenues for the generation of a wide variety of derivatives with tailored properties.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4h Thieno 3,4 C Chromen 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon environments and their connectivities within 3-Amino-4H-thieno[3,4-c]chromen-4-one can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the amino group and the aromatic protons on the chromenone and thiophene (B33073) rings. The protons of the amino (-NH₂) group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The four protons of the benzopyranone ring system are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho- and meta-couplings. The single proton on the thiophene ring would also resonate in this region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, with its C₁₁H₇NO₂S formula, eleven distinct carbon signals are anticipated. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactone ring. In a study by Fondjo et al., the chemical shift for this carbonyl carbon in the parent thiophene substrate was reported to be 165.70 ppm researchgate.net. The remaining carbon signals would include those of the aromatic and heterocyclic rings, with quaternary carbons typically showing lower intensity. The carbon atoms directly bonded to the amino group and the sulfur atom would show characteristic chemical shifts influenced by these heteroatoms.

To illustrate typical chemical shifts for a related scaffold, the following table presents data for 2-phenyl-4H-thiochromen-4-one, an analogue containing the chromenone core.

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Aromatic-H8.56 (dd, J = 8.1, 1.5 Hz, 1H)180.9 (C=O)
Aromatic-H7.73–7.68 (m, 2H)153.2
Aromatic-H7.68–7.61 (m, 2H)137.8
Aromatic-H7.59–7.54 (m, 1H)136.6
Aromatic-H7.53–7.49 (m, 3H)131.6
Aromatic-H7.28 (s, 1H)130.9
130.8
129.3
128.6
127.8
127.0
126.5
123.4
Data sourced from a study on 2-phenyl-4H-thiochromen-4-one for illustrative purposes ambeed.com.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. While the full 2D NMR datasets for this compound are not detailed in available literature, their application to its derivatives confirms their utility in structural assignment researchgate.netopenmedicinalchemistryjournal.com.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be instrumental in tracing the connectivity of the protons on the benzene ring of the chromenone system, by showing cross-peaks between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH group in the aromatic rings would produce a cross-peak, definitively linking the proton signal to the carbon signal and aiding the assignment of the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₇NO₂S, corresponding to a molecular weight of approximately 217.25 g/mol matrixscientific.com. Mass spectrometric analysis would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For a compound with the formula C₁₁H₇NO₂S, HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. For example, the HRMS data for the analogue 2-phenyl-4H-thiochromen-4-one (C₁₅H₁₀OS) showed a measured m/z of 239.0529 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 239.0525, confirming its elemental formula ambeed.com. Similar precision would be expected for this compound, providing definitive confirmation of its chemical formula.

Compound Analogue Formula Ion Calculated m/z Found m/z
2-(3,4-Dimethylphenyl)-4H-thiochromen-4-oneC₁₇H₁₄OS[M+H]⁺267.0838267.0844
2-(4-Bromophenyl)-4H-thiochromen-4-oneC₁₅H₉BrOS[M+H]⁺316.9630316.9641
2-(4-(Trifluoromethyl)phenyl)-4H-thiochromen-4-oneC₁₆H₉F₃OS[M+H]⁺307.0399307.0406
Data sourced from a study on thiochromenone analogues for illustrative purposes ambeed.com.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The amino (-NH₂) group should exhibit characteristic stretching vibrations typically in the range of 3300-3500 cm⁻¹. Often, two bands are visible, corresponding to the symmetric and asymmetric stretching modes.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the lactone carbonyl group is a key feature. For chromenone systems, this peak typically appears in the 1630-1690 cm⁻¹ region. For example, in a series of 2-amino-3-cyano-4H-chromenes, the C=O stretch was observed between 1649-1672 cm⁻¹ researchgate.netresearchgate.net.

C=C Stretching: Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester (lactone) group would likely appear in the 1000-1300 cm⁻¹ range.

The table below shows typical IR absorption frequencies for functional groups found in related chromene structures.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H StretchingPrimary Amine (-NH₂)3300 - 3500
C≡N StretchingNitrile2150 - 2250
C=O Stretchingα,β-Unsaturated Ester (Lactone)1630 - 1690
C=C StretchingAromatic Ring1450 - 1600
Data compiled from studies on various 2-amino-4H-chromene derivatives for illustrative purposes researchgate.netresearchgate.netnih.gov.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is related to its degree of conjugation. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated thieno-chromenone system. Studies on a complex derivative of this compound noted that the parent molecule serves as a baseline, with further conjugation leading to a strong bathochromic (red) shift of the absorption bands into the 212-500 nm range openmedicinalchemistryjournal.com. This indicates that the core this compound scaffold possesses significant electronic conjugation and absorbs in the UV or near-visible region. The spectrum of a related thieno[2,3-d]pyrimidin-4-one, for instance, was recorded in DMF, indicating that polar aprotic solvents are suitable for this class of compounds researchgate.net.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is an unparalleled technique for the unambiguous determination of the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's bulk properties.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related thieno-thiophene and chromenone analogues demonstrates the power of this technique. For instance, the analysis of a substituted thieno[2,3-b]thiophene derivative revealed a monoclinic crystal system with a P-1 space group. researchgate.net Such studies confirm the planarity of the fused ring systems and the orientation of substituent groups.

In a study of 3-(4-Methylphenyl)-4H-chromen-4-one, the chromenone ring system was found to be nearly planar, with the pendant benzene ring forming a dihedral angle of 31.09 (5)° with it. nih.gov The crystal structure is stabilized by weak C—H⋯O hydrogen bonds that link the molecules into chains. nih.gov This level of detail is crucial for understanding structure-activity relationships and for the rational design of new materials.

Table 1: Representative Crystallographic Data for Analogue Compounds

Parameter (2E,2′E)-1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) researchgate.net 3-(4-Methylphenyl)-4H-chromen-4-one nih.gov
Crystal System Monoclinic Monoclinic
Space Group P-1 P21/n
a (Å) 9.9685 (8) 7.3953 (2)
b (Å) 10.1382 (8) 12.1157 (4)
c (Å) 13.3220 (11) 13.5186 (4)
**α (°) ** 101.018 (2) 90
**β (°) ** 94.480 (2) 102.3410 (10)
**γ (°) ** 107.207 (1) 90
**Volume (ų) ** 1249.3 (1) 1183.19 (6)

| Z | 2 | 4 |

This table presents data from closely related structures to illustrate the outputs of X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For derivatives of this compound, this method is routinely used to confirm the successful synthesis and purification of the target molecules. For example, in the synthesis of a trisazo dye derived from 3-amino-4H-thieno[3,4-c] nih.govbenzopyran-4-one, the elemental composition was critical for characterization. theijes.com Similarly, various azo disperse dyes synthesized from the same precursor had their elemental compositions verified, confirming their proposed structures.

Table 2: Elemental Analysis Data for Analogues of this compound

Compound Molecular Formula Element Calculated (%) Found (%) Reference
Trisazo Dye Derivative C₄₄H₃₈N₆O₁₃S₃ C 55.34 55.36 theijes.com
H 4.01 3.99 theijes.com
N 8.80 8.78 theijes.com
S 10.07 9.99 theijes.com
3-Amino-1-(phenyldiazenyl)-4H-thieno[3,4-c]chromen-4-one C₁₇H₁₁N₃O₂S C 63.54 63.78
H 3.45 3.59
N 13.08 13.19

This table provides examples of how elemental analysis is used to verify the composition of complex derivatives.

Electrochemical Characterization Studies

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. These studies provide valuable information about the electronic nature of a compound, including its oxidation and reduction potentials. From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The HOMO-LUMO gap is a critical indicator of a molecule's electronic excitability and stability.

For thieno[3,4-c]chromen-4-one analogues and related structures, electrochemical investigations reveal how different substituents affect the electron density of the heterocyclic core. Studies on substituted chromene derivatives have shown that the compounds are oxidized in a single irreversible one-electron process and reduced in a single irreversible two-electron step. benthamopenarchives.com The specific potentials are influenced by the electron-donating or electron-withdrawing nature of the substituents. benthamopenarchives.com

In a series of thiophene-based azomethines, HOMO and LUMO energy levels were determined to be in the range of -5.17 to -5.46 eV and -3.60 to -3.86 eV, respectively. nih.gov These values indicate a low energy band gap, which is a desirable property for applications in organic electronics. nih.gov The redox behavior of these compounds, including the reversibility of the processes, provides insight into the stability of their charged species.

Table 3: Representative Electrochemical Data for Analogue Compounds

Compound Class Oxidation Potential (E_ox, V) Reduction Potential (E_red, V) HOMO (eV) LUMO (eV) E_g (eV)
Thiophene-based Azomethines nih.gov 0.70 - 0.99 -0.83 to -1.01 -5.17 to -5.46 -3.60 to -3.86 1.54 - 1.69
Thieno[3,4-c]pyrrole-dione Derivatives researchgate.net 0.94 - 1.05 -1.13 to -1.16 -5.16 to -5.27 -3.06 to -3.09 2.10 - 2.18

Note: Potentials are typically reported vs. a reference electrode (e.g., Ag/AgCl or Fc/Fc⁺). HOMO/LUMO values are often estimated from onset potentials. E_g represents the electrochemical band gap.

Pre Clinical Biological Activities and Molecular Mechanistic Insights of 3 Amino 4h Thieno 3,4 C Chromen 4 One

Anticancer Activity Profiling

While direct and extensive research on the anticancer properties of 3-Amino-4H-thieno[3,4-c]chromen-4-one is limited in publicly available peer-reviewed literature, the broader class of chromene and thienopyrimidine derivatives, to which it is structurally related, has demonstrated significant potential in cancer therapy. nih.govnih.gov These related compounds have been shown to be potent inducers of apoptosis and exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Studies on analogous 4-aryl-4H-chromene derivatives have revealed considerable cytotoxic activity against a panel of human cancer cell lines. For instance, certain 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have shown potent activity, with IC50 values in the low micromolar and even sub-micromolar ranges against cell lines such as the human bladder cancer cell line (EJ), astrocytoma (1321N1), osteosarcoma (Saos), and ovary carcinoma (A 2780 CP). nih.gov One derivative, in particular, displayed an IC50 of less than 1 μM against the astrocytoma cell line 1321N1 and the osteosarcoma cell line Saos. nih.gov Another study on different chromene derivatives reported IC50 values ranging from 0.3 to 2 µg/mL against three different cancer cell lines. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. Research into the 4-aryl-4H-chromene family of compounds indicates that their anticancer activity is linked to their ability to trigger apoptosis. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for cell death. While direct evidence for this compound is not detailed in the available primary literature, studies on other apoptosis-inducing natural products and synthetic compounds often point to the involvement of the mitochondrial pathway. plos.org This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. plos.org For example, vernodalin, a natural product, has been shown to induce apoptosis in breast cancer cells through the reduction of mitochondrial membrane potential and subsequent cytochrome c release. plos.org Given the structural similarities and the apoptotic potential of the broader chromene class, it is plausible that this compound could also engage this pathway, though specific studies are required for confirmation.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway. This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of these proteins is crucial in determining a cell's fate. Studies on other chromene derivatives have demonstrated their ability to modulate these key apoptotic proteins. For instance, some 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells by affecting the expression of Bax and other key apoptotic proteins. mdpi.com While direct experimental data for this compound is not available, the apoptotic activity of related compounds suggests that it may also influence the balance of pro- and anti-apoptotic proteins.

The survival and proliferation of cancer cells are driven by complex signaling networks. While specific details on how this compound disrupts these pathways are not extensively documented, research on related heterocyclic compounds provides some insights. For example, some 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones have been found to promote the secretion of Prostate Apoptosis Response-4 (Par-4) protein, which selectively induces apoptosis in prostate cancer cells. nih.gov This suggests that thieno-chromene based structures can interfere with specific signaling molecules crucial for cancer cell survival. Further investigation is needed to elucidate the precise signaling pathways targeted by this compound.

Antimicrobial Spectrum and Efficacy

In contrast to the limited specific data on its anticancer effects, the antimicrobial properties of this compound have been more directly investigated. A study by Fondjo and colleagues in 2016 evaluated its activity against a panel of pathogenic bacteria and yeasts. nih.gov The compound, referred to as compound 4 in the study, demonstrated notable efficacy, particularly against yeasts. nih.gov

The minimum inhibitory concentrations (MICs) were determined, providing a quantitative measure of its antimicrobial potency. The results indicated that this compound was most active against yeasts, with MIC values ranging from 16 to 64 µg/mL. nih.gov Its activity against bacteria was also observed, with MICs in the range of 32 to 64 µg/mL. nih.gov

Table 1: Antimicrobial Activity of this compound

Microorganism Type MIC (µg/mL) nih.gov
Staphylococcus aureus Gram-positive bacteria 32
Bacillus cereus Gram-positive bacteria 64
Escherichia coli Gram-negative bacteria 64
Pseudomonas aeruginosa Gram-negative bacteria 64
Candida albicans Yeast 16
Candida krusei Yeast 32
Candida glabrata Yeast 64

Activity against Bacterial Strains

Research into the antimicrobial properties of this compound has demonstrated its potential as an antibacterial agent. Studies indicate that this compound is particularly active against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values between 32 and 64 μg/ml. nih.gov The antibacterial effects of related chromene derivatives have also been noted, with some showing more pronounced activity against Gram-positive bacteria, such as Staphylococcus aureus. nih.gov Furthermore, other related compounds, like thieno[2,3-d]pyrimidines, have been investigated for their antimicrobial properties. researchgate.net

Activity against Fungal Strains (Yeasts)

In addition to its antibacterial effects, this compound has shown promising activity against various fungal strains, particularly yeasts. nih.gov It has been identified as a potent antifungal agent with MIC values ranging from 16 to 64 μg/ml. nih.gov Notably, a low MIC value of 16 μg/mL was observed against Candida albicans. nih.gov The minimum fungicidal concentration (MFC) for this compound was found to be 32 μg/mL against both Candida albicans and Candida parapsilosis. nih.gov The antifungal potential of the broader coumarin (B35378) and chromene classes of compounds is well-documented, with various derivatives showing significant inhibitory action against fungal pathogens. jmchemsci.comnih.govnih.govnih.gov

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeMIC (μg/mL)MFC (μg/mL)
BacteriaGram-positive/Gram-negative32-64Not Reported
Candida albicansYeast1632
Candida parapsilosisYeastNot Reported32

Comparative Analysis with Reference Antimicrobials

A comparative analysis of this compound with its derivatives has been undertaken to understand its structure-activity relationship. nih.gov However, detailed comparisons of this specific compound with standard reference antimicrobials were not extensively covered in the reviewed literature. For context, a related compound, 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one, demonstrated higher antimicrobial activity against Staphylococcus aureus than the reference drug streptomycin. researchgate.net

Antioxidant Properties and Redox Modulation

The antioxidant potential of coumarin and its derivatives is a field of active research. researchgate.netnanobioletters.com While studies have been conducted on the antioxidant properties of compounds related to this compound, specific data for this molecule is limited in the available research. nih.gov

Radical Scavenging Assays

Radical scavenging assays are commonly used to determine the antioxidant capacity of chemical compounds. eco-vector.comnih.govresearchgate.net For instance, derivatives of the related 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-one were assessed using the DPPH assay, though they exhibited weak free-radical scavenging activity. researchgate.net A study on derivatives of this compound indicated that some possess radical-scavenging activities. nih.gov

Ferric Reducing Power

The ferric reducing power assay is another method to evaluate antioxidant capability by measuring the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comresearchgate.net Research on a derivative of this compound demonstrated a high ferric reducing power in comparison to the reference antioxidants, vitamin C and butylated hydroxytoluene (BHT). nih.gov

Enzyme Inhibition and Protein Interaction Studies

The core structure of this compound suggests its potential to interact with and inhibit various molecular targets. It is thought that the compound may inhibit specific enzymes or proteins, such as kinases and other signaling molecules, which contributes to its biological effects.

The broader class of coumarin and chromene derivatives has been extensively studied for enzyme inhibition. For example, various coumarin derivatives have been identified as inhibitors of human Dipeptidyl Peptidase III (hDPP III). nih.gov Structurally similar compounds have also been investigated as potential inhibitors for a range of enzymes, including:

Succinate dehydrogenase (SDH), with some 4-amino coumarin derivatives showing promise as fungicides. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where 3-(4-aminophenyl)-coumarin derivatives have been evaluated as potential agents for Alzheimer's disease. nih.gov

Notum Pectinacetylesterase, with inhibitors based on the 4H-Thieno[3,2-c]chromene scaffold being developed. nih.gov

These findings for related structures highlight the potential of this compound as a candidate for further investigation in the field of enzyme inhibition.

Nucleic Acid Binding and RNA Interaction Potential

Currently, there is a lack of published scientific studies investigating the direct nucleic acid binding or RNA interaction potential of this compound. While other classes of chromene derivatives have been explored for their ability to interact with DNA, for instance as topoisomerase inhibitors, such specific mechanistic insights have not been reported for this particular compound. The thienopyrimidine scaffold, a related structure, is sometimes considered a bioisostere of the purine (B94841) base adenine, suggesting a theoretical potential for interaction with DNA or RNA. However, without experimental data, the capacity of this compound to bind to nucleic acids remains speculative.

Structure Activity Relationship Sar and Molecular Design Principles for Thienochromenone Analogues

Influence of the Thienochromenone Scaffold on Biological Activity

The thienochromenone scaffold, which forms the core of 3-Amino-4H-thieno[3,4-c]chromen-4-one, is a key determinant of its biological profile. This fused ring system, consisting of a thiophene (B33073) ring integrated with a chromen-4-one (a benzopyran-4-one) moiety, creates a unique electronic and steric environment that allows for interactions with various biological targets.

The chromen-4-one portion itself is a well-established pharmacophore present in many naturally occurring and synthetic bioactive compounds. researchgate.net The fusion of a thiophene ring to this chromenone core can significantly modulate its activity. Thienopyrimidines, which are bioisosteres of quinazolines and nucleobases, have demonstrated a wide range of pharmaceutical functions, including anticancer activities. nih.gov The sulfur atom in the thiophene ring, as compared to an oxygen atom in a furan (B31954) ring, can alter the molecule's lipophilicity and electronic properties, which may lead to improved tissue permeability and different binding interactions with target proteins. mdpi.com

Studies on related thieno[3,2-c]isoquinoline (B8573100) scaffolds have shown potent activity against various cancer cell lines, suggesting that the thieno-fused heterocyclic systems are promising frameworks for the development of anticancer agents. nih.gov The planar and rigid nature of the fused ring system is often a critical factor for potent biological activity, facilitating intercalation into DNA or effective binding to enzyme active sites.

In the context of anticancer activity, the 4H-chromen-4-one scaffold has been identified in compounds with cytotoxic effects. For instance, a novel 4H-chromen-4-one derivative from a marine streptomyces species exhibited potent antibacterial and cytotoxic activity against human colon carcinoma and prostate adenocarcinoma cell lines. nih.gov This underscores the potential of the fundamental scaffold in the design of new therapeutic agents.

Role of the 3-Amino Substituent in Efficacy and Selectivity

The amino group at the 3-position of the thieno[3,4-c]chromen-4-one scaffold is a critical functional group that significantly influences the compound's biological efficacy and selectivity. This primary amine can act as a hydrogen bond donor and acceptor, which is crucial for forming stable interactions with amino acid residues in the active sites of target enzymes or receptors.

The position and nature of substituents on the coumarin (B35378) ring system are known to be critical for antibacterial activity. For instance, in a series of amino/nitro-substituted 3-arylcoumarins, the antibacterial activity against Staphylococcus aureus was found to be dependent on the substitution pattern. nih.gov While this study was on a different coumarin scaffold, it highlights the general importance of the strategic placement of amino groups.

Furthermore, the 3-amino group serves as a versatile chemical handle for the synthesis of a diverse range of derivatives. It can be readily modified to introduce different substituents, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. This is a key strategy in medicinal chemistry to optimize lead compounds for improved potency and reduced off-target effects. For example, the synthesis of 3-amino-7-hydroxy-4-methyl-chromen-2-ones has been achieved by condensing a bromo-substituted precursor with various secondary amines, leading to new derivatives with potential biological activities. paruluniversity.ac.in

The synthesis of substituted 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives further illustrates the utility of an amino group as a linker to introduce larger and more complex moieties, which can explore larger regions of a binding pocket and potentially increase affinity and selectivity. asianpubs.org

Impact of Substituents on Fused Ring Systems

The biological activity of the thienochromenone scaffold can be further modulated by the introduction of various substituents on the fused ring system. The nature and position of these substituents can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties.

In a study of 4(3H)-quinazolinone antibacterials, a structurally related fused heterocyclic system, the exploration of 77 variants demonstrated that specific substitutions are crucial for potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the importance of systematic substitution to discover compounds with enhanced efficacy.

For coumarin-based compounds, the introduction of different functional groups has been shown to be a successful strategy for developing potent inhibitors of carbonic anhydrase isoforms involved in tumorigenesis. nih.gov The structure-activity relationship of these coumarin-linked triazoles revealed that specific substitutions on the anilino moiety led to significant variations in inhibitory potency against different carbonic anhydrase isoforms. nih.gov

The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, another class of related heterocyclic compounds, showed that substitutions on the thienopyrimidine core resulted in derivatives with selective cytotoxicity against various cancer cell lines. nih.gov For example, one derivative exhibited a strong anti-proliferative effect against A549 lung cancer cells with no toxicity to normal human liver cells, demonstrating that appropriate substitution can lead to a desirable therapeutic window. nih.gov

The following table summarizes the impact of different substituents on the biological activity of related heterocyclic scaffolds.

ScaffoldSubstituent PositionSubstituent TypeImpact on Biological ActivityReference
4(3H)-QuinazolinoneVariousVariousModulation of antibacterial activity against MRSA nih.gov
Coumarin-linked triazoleAnilino moietyVariousVaried inhibitory potency against carbonic anhydrase isoforms nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one2 and 3-positionsVariousSelective cytotoxicity against different cancer cell lines nih.gov

Comparative SAR Studies of this compound and its Derivatives

Direct comparative structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively documented in the available literature. However, insights can be gleaned from studies on closely related structures, such as 2-amino-4H-chromenes and 3-phenylcoumarins.

In a study on 2-amino-3-cyano-4H-chromenes, a series of derivatives with substitutions on the 4-aryl group were synthesized and evaluated for their anticancer and antifungal activities. mdpi.com The results indicated that the nature of the substituent on the 4-aryl ring significantly influenced the biological activity. For instance, some derivatives were found to be more active than the standard anticancer drugs cisplatin (B142131) and topotecan (B1662842) in specific cancer cell lines. mdpi.com

A detailed SAR analysis of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors revealed that substitutions on the 3-phenyl ring were critical for potency. frontiersin.orgresearchgate.net A docking-based SAR analysis helped to elucidate the atom-level determinants of MAO-B inhibition by these derivatives, indicating that specific electronic and steric properties of the substituents are required for optimal binding. frontiersin.org

The table below presents a hypothetical comparative SAR for derivatives of a generic amino-thienochromenone scaffold, based on principles derived from related compound series. This table is for illustrative purposes to demonstrate how SAR data would be presented.

CompoundR1 (on Chromene Ring)R2 (on Amino Group)Biological Activity (e.g., IC50 in µM)
Parent HH>100
Derivative 1 6-ChloroH50
Derivative 2 7-MethoxyH75
Derivative 3 HAcetyl>100
Derivative 4 6-ChloroAcetyl80

This illustrative data suggests that a chloro substituent at the 6-position of the chromene ring might enhance activity, while acetylation of the 3-amino group could be detrimental. Such comparative data is essential for guiding the design of new, more effective analogues.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Analyses

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating various molecular properties that govern the reactivity and stability of a compound like 3-Amino-4H-thieno[3,4-c]chromen-4-one. DFT studies on related chromene and thieno-fused heterocyclic systems provide a framework for understanding its characteristics. researchgate.net

DFT calculations can determine optimized molecular geometry, bond lengths, and bond angles. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net For chromene-based structures, studies have shown that modifications to the molecular scaffold can significantly alter these energy levels and, consequently, the molecule's electronic properties. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output derived from DFT calculations. It illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). This map is crucial for understanding non-covalent interactions, particularly in the context of a drug binding to its receptor.

Table 1: Key Parameters from DFT Analysis for Heterocyclic Compounds This table is illustrative of parameters obtained for related heterocyclic systems.

ParameterDescriptionTypical Insights
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability.
HOMO-LUMO Gap (Egap) The energy difference between HOMO and LUMO.A key indicator of molecular reactivity and stability. researchgate.net
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of charge distribution on the molecule's surface.Identifies sites for electrophilic and nucleophilic interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. researchgate.net This method is essential for hypothesizing the mechanism of action for compounds like this compound by identifying its potential biological targets and characterizing the specific interactions that stabilize the ligand-receptor complex.

In silico docking studies performed on analogous chromene and thienopyridine derivatives have successfully predicted their binding modes within the active sites of various enzymes, such as kinases and topoisomerases. nih.govnih.gov The process involves placing the ligand (this compound) into the binding site of a target protein whose 3D structure is known. A scoring function then calculates the binding affinity (often expressed as a negative value in kcal/mol), with lower values indicating a more favorable interaction. These simulations can reveal crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-cation interactions with specific amino acid residues in the target's active site. researchgate.netnih.gov

Table 2: Illustrative Output of a Molecular Docking Simulation This table represents a hypothetical docking result to illustrate the nature of the data obtained.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Example Kinase-8.5LYS78Hydrogen Bond
LEU130Hydrophobic
ASP194Hydrogen Bond researchgate.net
TRP215van der Waals researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds based on the this compound scaffold, QSAR can be a powerful tool to predict the activity of newly designed, unsynthesized derivatives.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. Statistical methods are then used to build an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Studies on related heterocyclic systems like thieno[2,3-d]pyrimidin-4(3H)-ones have shown that such models can effectively guide the optimization of lead compounds by identifying which structural features are most critical for enhancing potency. nih.govnih.gov

A typical QSAR model can be represented by a linear equation: Biological Activity = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ) Where 'D' represents the calculated molecular descriptors and 'c' represents the coefficients determined from the statistical analysis.

Predictive Modeling of Biological Activity

Predictive modeling of biological activity integrates the insights from DFT, molecular docking, and QSAR to build a comprehensive understanding of a compound's potential as a therapeutic agent. This holistic approach allows researchers to forecast the biological effects of novel derivatives of this compound before committing to their chemical synthesis and in vitro testing. researchgate.net

The process begins with DFT analysis to understand the intrinsic electronic properties and reactivity of the core scaffold. researchgate.net Molecular docking then provides hypotheses about potential biological targets and the specific binding interactions that drive molecular recognition. nih.gov This information is invaluable for designing a focused library of derivatives with modifications aimed at enhancing these key interactions.

As biological data becomes available for an initial set of compounds, QSAR models can be developed to quantify the relationship between structural changes and activity. nih.govnih.gov These models provide a predictive framework to estimate the activity of new, virtual compounds, allowing for the prioritization of synthetic efforts on candidates with the highest probability of success. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, enabling a more efficient exploration of the chemical space around a promising scaffold like this compound.

Applications in Advanced Chemical Science and Material Development

Role as a Versatile Synthetic Building Block in Organic Synthesis

The 3-Amino-4H-thieno[3,4-c]chromen-4-one scaffold is a highly useful precursor in organic synthesis due to its inherent reactivity and structural features. Heterocyclic systems containing thiochromone and chromene moieties are recognized as versatile building blocks for creating more complex, polycyclic compounds. nih.gov The presence of the primary aromatic amine on the thiophene (B33073) ring is particularly significant, as it serves as a key functional handle for a variety of chemical transformations.

One of the most prominent applications of this amino group is in diazotization reactions. By treating the compound with nitrous acid, the amino group is converted into a highly reactive diazonium salt. This intermediate can then be subjected to coupling reactions with a wide range of electron-rich aromatic compounds, such as phenols and anilines, to generate a diverse library of derivatives. researchgate.netresearchgate.net This strategy underscores the compound's utility in building molecular diversity from a common core structure.

Furthermore, the general synthetic accessibility of 2-amino-4H-chromene frameworks through multi-component reactions highlights the broad utility of this class of compounds in medicinal chemistry and materials science. sharif.edumdpi.comsemanticscholar.org The thieno[3,4-c]chromen-4-one core provides a rigid and electronically defined platform, allowing chemists to systematically modify its periphery to fine-tune the properties of the resulting molecules for specific applications.

Development of Novel Dyes and Pigments

The extended π-conjugated system of the thieno[3,4-c]chromen-4-one structure is a classic chromophore, making the molecule and its derivatives inherently colored. This property has been exploited in the development of new dyes and pigments. Azo dyes, which account for a significant portion of all industrially used dyes, are characterized by the (-N=N-) functional group that links two aromatic systems. nih.gov The synthesis of such dyes often relies on the diazotization and coupling reaction of a primary aromatic amine, making this compound an ideal starting material. nih.gov

Researchers have successfully synthesized novel azo dyes using a structurally analogous compound, 3-Amino-4H-benzo[f]thieno3,4-cchromen-4-one, demonstrating the viability of this chemical pathway. researchgate.netresearchgate.net The process involves the diazotization of the amino group followed by coupling with various phenol derivatives. This method allows for the creation of a diverse palette of colors, as the final hue of the dye is dependent on the specific structure of the coupling component. jbiochemtech.com The resulting azo dyes exhibit a wide range of colors, from yellow and orange to red, with good levelness and brightness when applied to fabrics. jbiochemtech.com

The chromene and thiophene moieties contribute to the unique photophysical properties and stability of these dyes. nih.gov The table below details examples of azo dyes synthesized from a closely related thieno-chromenone precursor, illustrating the range of accessible structures and their resulting colors.

Table 1: Examples of Azo Dye Derivatives from a 3-Amino-thieno-chromenone Precursor Data based on derivatives from the analogous compound 3-Amino-4H-benzo[f]thieno3,4-cchromen-4-one.

Coupling ComponentResulting Azo Dye StructureObserved Color
Phenol5-(hydroxy-phenylazo)-benzo[f]thieno[3,4-c]chromen-4-oneYellow
2-Naphthol5-(2-hydroxy-naphthalen-1-ylazo)-benzo[f]thieno[3,4-c]chromen-4-oneOrange
2-Hydroxyacetophenone5-(2-acetyl-4-hydroxyphenylazo)-benzo[f]thieno[3,4-c]chromen-4-oneBrown
2-tert-Butyl-4-methoxyphenol5-(3-tert-butyl-4-hydroxy-5-methoxyphenylazo)-benzo[f]thieno[3,4-c]chromen-4-oneRed

Exploration in Chemical Sensor Technologies

The intrinsic photophysical properties of the thieno[3,4-c]chromen-4-one scaffold make it a promising candidate for the development of chemical sensors. Many coumarin-based compounds, which share the chromen-4-one core, are known to be fluorescent and have been utilized in fluorescent sensors. mdpi.com The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) mechanism, which can be sensitive to the local environment. mdpi.com

Furthermore, fused thiophene derivatives like thienothiophenes are of great interest in materials chemistry for sensing applications. nih.gov The rigid, electron-rich thieno[3,4-c]chromen-4-one system is expected to possess favorable photophysical characteristics, such as a significant Stokes shift and good quantum yield, which are desirable for optical sensing. nih.gov The amino group at the 3-position provides a crucial site for functionalization, allowing for the attachment of specific recognition units (receptors) for various analytes. By conjugating a receptor for a specific ion or molecule, the binding event could modulate the fluorescence or color of the dye, enabling quantitative detection.

Potential in Functional Materials Design

The design of novel organic materials for electronics is a rapidly advancing field, and scaffolds based on fused heterocyclic rings are at the forefront of this research. The thieno[3,4-c]chromen-4-one core possesses the key attributes required for a functional electronic material: a rigid, planar, and extensively conjugated π-system. These features facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.

Research on related structures provides strong evidence for this potential. Thienothiophenes are well-established as useful building blocks for organic semiconductors due to their stability and electron-rich nature. nih.govacs.org Similarly, pyrano[3,2-c]chromene derivatives have been investigated for their optoelectronic and charge transport properties, with studies suggesting they could be effective n-type semiconductor materials. Derivatives of thieno[3,4-c]pyrrole-4,6-dione, which are structurally analogous to the thiophene portion of the target compound, have been successfully incorporated into polymers for high-performance thin-film transistors and as electron acceptors in organic solar cells. researchgate.netnih.gov Given these precedents, this compound is a highly promising platform for designing new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics.

Application in Chemical Biology Probes

Chemical biology probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for the high-sensitivity imaging of cells and tissues. The coumarin (B35378) core within the this compound structure is a well-known fluorophore, suggesting that the compound itself likely possesses inherent fluorescent properties. mdpi.com

This intrinsic fluorescence, combined with the reactive amino group, makes the molecule an attractive scaffold for developing targeted biological probes. The amino group can be readily modified to attach biomolecules, such as peptides or small-molecule ligands, that can direct the probe to a specific protein or cellular location. Upon binding to its target, a change in the local environment could elicit a change in the probe's fluorescence, allowing for target visualization. Moreover, related thieno-pyrimidine derivatives have been investigated as photosensitizers for photodynamic therapy, a process that uses light to generate reactive oxygen species to kill cancer cells, highlighting another potential application of this class of molecules as therapeutic probes. nih.gov

Research Challenges and Future Perspectives for 3 Amino 4h Thieno 3,4 C Chromen 4 One

Optimization of Synthetic Methodologies for Scalability

A significant hurdle for the widespread application of 3-Amino-4H-thieno[3,4-c]chromen-4-one is the development of efficient and scalable synthetic methods. While laboratory-scale syntheses, such as microwave-assisted reactions or ammonia-sulfur mediated cyclization, have been reported with high yields, their scalability can be limited by factors like precise temperature control and the multi-step nature of the processes. mdpi.com Future efforts must focus on creating synthetic routes that are not only high-yielding but also economically and environmentally sustainable for large-scale production.

Synthesis ApproachPotential Advantages for ScalabilityPotential Challenges for Scalability
Batch Chemistry (reported) High yields (e.g., 93%) in lab scale. Precise temperature control needed, potential for side reactions, longer reaction times, may require purification of intermediates. nih.gov
Microwave-Assisted Synthesis (reported) Rapid reaction times. mdpi.comSpecialized equipment required, potential for pressure buildup, scalability can be limited. mdpi.com
Flow Chemistry (future) Improved heat and mass transfer, enhanced safety, potential for automation and continuous production.Requires specialized reactor setup, optimization of flow parameters is necessary.
One-Pot Synthesis (reported) Reduces the number of steps, minimizes waste, can be more time and cost-effective. Compatibility of reagents and reaction conditions is crucial, can be difficult to optimize.

Comprehensive Elucidation of Biological Mechanisms and Target Identification

While derivatives of the thieno[3,4-c]chromen-4-one scaffold have shown promising biological activities, including antimicrobial and potential anticancer properties, a deep understanding of their mechanisms of action is largely missing. openmedicinalchemistryjournal.com It is known that the compound can interact with various molecular targets, possibly inhibiting enzymes like kinases that are involved in disease progression. However, the specific proteins and pathways need to be identified. Future research must employ advanced techniques to pinpoint these molecular targets.

Target Identification MethodInformation ElucidatedExample Application
Affinity Chromatography Identifies direct binding partners (proteins) of the compound.Isolating specific enzymes or receptors that the compound interacts with from a cell lysate.
Proteomics Provides a global view of protein expression changes in cells upon treatment with the compound.Understanding downstream effects and identifying affected cellular pathways.
Genetic Screening Identifies genes that, when altered, confer sensitivity or resistance to the compound.Pinpointing the genetic basis of the compound's activity and potential resistance mechanisms.
Molecular Docking (Computational) Predicts the binding mode and affinity of the compound to known protein structures. semanticscholar.orgresearchgate.netScreening virtual libraries of proteins to hypothesize potential targets before experimental validation.

Advanced Structure-Based Drug Design and Lead Optimization

The core structure of this compound is a prime candidate for chemical modification to enhance its therapeutic properties. vulcanchem.com By understanding the structure-activity relationship (SAR), researchers can design derivatives with improved potency and selectivity. scialert.net Advanced structure-based drug design, which utilizes the three-dimensional structure of the target protein, will be essential. This approach allows for the rational design of new molecules that fit perfectly into the target's binding site, leading to more effective and safer drug candidates. The development of derivatives, such as azo dyes, has already shown potential in creating agents with specific biological activities. mdpi.com

Expansion into Novel Therapeutic and Material Applications

The potential applications of this compound and its derivatives extend beyond traditional medicine. The fused aromatic system imparts unique chemical and photophysical properties that could be exploited in materials science. For instance, these compounds have been investigated as disperse dyes for polyester (B1180765) fabrics, demonstrating their utility in industrial applications. mdpi.comresearchgate.net Future research could explore their use in developing new functional materials, such as those with specialized electronic or optical properties for applications like organic electronics or as fluorescent probes for biological imaging. The versatility of the thieno[3,4-c]chromen-4-one scaffold makes it a promising platform for innovation in both therapeutics and advanced materials. vulcanchem.com

Integration of Computational and Experimental Methodologies

The future of research on this compound will greatly benefit from a synergistic approach that combines computational and experimental methods. Computational tools like molecular docking can predict how these molecules might bind to biological targets, helping to prioritize which compounds to synthesize and test in the lab. semanticscholar.orgresearchgate.net This integration can significantly accelerate the drug discovery process, making it more efficient and cost-effective. By combining theoretical predictions with real-world experimental data, scientists can gain a deeper understanding of the compound's behavior and more effectively design new derivatives for specific applications, from medicine to materials science. semanticscholar.orgresearchgate.net

Q & A

Q. What mechanistic insights explain the chemo- and regioselectivity in heteroannulation reactions involving this compound?

  • Methodological Answer : PIDA-promoted [3+2] heteroannulation with β-ketothioamides proceeds via radical intermediates. Regioselectivity is controlled by electron-donating substituents on the thienocoumarin core. Solvent polarity (acetonitrile vs. DMF) and temperature (room temp vs. reflux) influence reaction pathways. Confirm mechanisms using radical traps (TEMPO) and DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.